8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles, ethyl derivatives, and fluorobenzyl compounds. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the pyrazolyl and fluorobenzyl groups.
Alkylation: reactions to add the ethyl and methyl groups.
Cyclization: reactions to form the purine ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: like halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” could have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Using it as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for “8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other purine derivatives with different substituents. Examples could be:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
The uniqueness of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” lies in its specific substituents, which can confer unique biological activities and chemical reactivity compared to other purine derivatives.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-5-25-16-17(22-19(25)27-13(3)10-12(2)23-27)24(4)20(29)26(18(16)28)11-14-8-6-7-9-15(14)21/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJEDSAVUEAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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